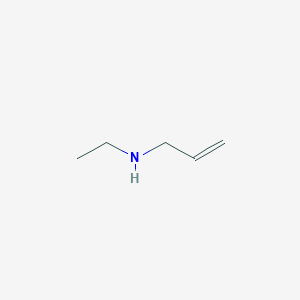

Allylethylamine

Description

Historical Context of Allylethylamine Synthesis and Early Research Trajectories

The history of allylethylamine is intrinsically linked to the broader evolution of organic synthesis, which began to flourish in the mid-19th century. nih.gov Early methods for synthesizing amines often involved the reaction of ammonia (B1221849) with alkyl halides. numberanalytics.com The development of synthetic chemistry moved from the simple isolation of natural products to the deliberate construction of new molecules with specific properties. nih.govopenaccessjournals.com

Early research involving allylethylamine was primarily focused on its fundamental reactivity and its potential as a building block for creating more complex molecules. chemicalmatter.com The presence of both a reactive allyl group and a nucleophilic secondary amine function allowed for diverse chemical manipulations. Initial studies likely explored its utility in reactions characteristic of amines and alkenes. Over time, the focus shifted towards incorporating this molecule into larger, more functional structures, a trend driven by the expanding toolkit of synthetic methodologies throughout the 20th century. openaccessjournals.com The development of new catalysts and reaction conditions continuously expanded the possibilities for using simple amines in complex syntheses. numberanalytics.com

Contemporary Significance of Allylethylamine in Synthetic Chemistry and Related Fields

In modern chemical research, allylethylamine serves as a key intermediate in the synthesis of specialized heterocyclic compounds and functional materials. nih.govgoogleapis.com Amines, in general, are crucial components in the production of polymers, dyes, and are of immense importance in the synthesis of active pharmaceutical ingredients (APIs). mdpi.com The versatility of amines makes them central to drug discovery and medicinal chemistry. ijrpr.comopenaccessjournals.com

A significant contemporary application of allylethylamine is in the synthesis of boron-nitrogen (BN) substituted aromatic systems, such as 1,2-azaborines. nih.gov These compounds are isoelectronic with their all-carbon benzene (B151609) analogues and are of great interest in materials science. nih.govresearchgate.net In a multi-step synthesis, allylethylamine is used to create precursors that, through processes like ring-closing metathesis and oxidation, form the final 1,2-azaborine (B1258123) ring structure. nih.govuoregon.edu

Table 2: Example of Allylethylamine in the Synthesis of a 1,2-Azaborine Precursor This table outlines a key reaction step involving allylethylamine.

| Reactant | Reagent(s) | Product | Research Field | Reference |

|---|

The compound is also identified in patent literature as a monomer or reagent for creating polymers and functionalized surfaces. googleapis.comgoogleapis.com Its ability to be incorporated into larger molecular frameworks makes it a valuable component in the development of new materials with unique properties. rse.org.uk The ongoing development of innovative synthetic methods, including new catalytic processes, continues to expand the applications for versatile building blocks like allylethylamine in pharmaceuticals, materials science, and other advanced fields. scitechdaily.comillinois.edursc.org

Structure

3D Structure

Properties

IUPAC Name |

N-ethylprop-2-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N/c1-3-5-6-4-2/h3,6H,1,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUUULGNNRPBVBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30947050 | |

| Record name | N-Ethylprop-2-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30947050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2424-02-4 | |

| Record name | N-Ethylallylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2424-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethylallylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002424024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethylprop-2-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30947050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethylallylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.597 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for Allylethylamine and Its Derivatives

Established Synthetic Routes to N-Ethylprop-2-en-1-amine: A Critical Review

The preparation of N-ethylprop-2-en-1-amine can be achieved through several established synthetic methods. A critical review of these routes reveals trade-offs in terms of efficiency, selectivity, and scalability.

One of the most direct and traditional methods is the alkylation of ethylamine (B1201723) with an allyl halide , such as allyl chloride or allyl bromide. This nucleophilic substitution reaction involves the attack of the ethylamine nucleophile on the electrophilic carbon of the allyl halide. While straightforward, this method often suffers from a lack of selectivity, leading to the formation of a mixture of primary, secondary, tertiary amines, and even quaternary ammonium (B1175870) salts due to over-alkylation. nih.gov The primary product, allylethylamine, is more nucleophilic than the starting ethylamine, making it prone to further reaction with the allyl halide. To favor the formation of the desired secondary amine, a large excess of ethylamine can be used to increase the statistical probability of a single alkylation event. However, this necessitates a subsequent separation of the product from the unreacted starting material, which can be challenging.

Another established route is the reductive amination of acrolein with ethylamine . This two-step, one-pot reaction first involves the formation of an imine intermediate through the condensation of ethylamine with the aldehyde group of acrolein. This imine is then reduced in situ to the corresponding secondary amine, allylethylamine. uchicago.edu Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). dtic.mil Reductive amination offers better control over the degree of alkylation compared to direct alkylation with alkyl halides, thus minimizing the formation of tertiary amines and quaternary ammonium salts. dtic.mil The choice of reducing agent is crucial; milder reagents like sodium cyanoborohydride are often preferred as they selectively reduce the imine in the presence of the starting aldehyde. dtic.mil

A less common but viable method is the hydrolysis of N-allyl-N-ethylamides . This approach involves the formation of an amide from a suitable carboxylic acid and N-allylethylamine, followed by hydrolysis to release the free amine. While this method is generally used for the protection of amines, it can be adapted for synthesis if the corresponding amide is readily accessible through other means.

| Synthetic Route | Starting Materials | Key Features | Advantages | Disadvantages |

| Alkylation | Ethylamine, Allyl Halide | Nucleophilic Substitution | Simple, direct | Poor selectivity, over-alkylation |

| Reductive Amination | Ethylamine, Acrolein | Imine formation and in-situ reduction | Good selectivity, one-pot reaction | Requires controlled reduction |

| Amide Hydrolysis | N-allyl-N-ethylamide | Amide cleavage | Can be used for specific precursors | Indirect, requires prior amide synthesis |

Novel Approaches in Allylic Amine Synthesis with Relevance to Allylethylamine

Recent advancements in organometallic catalysis have provided powerful and selective methods for the synthesis of allylic amines, which are directly applicable to the preparation of allylethylamine and its derivatives.

Palladium-Catalyzed Nucleophilic Cleavage Strategies for Allylic Amine Production

Palladium-catalyzed allylic amination is a widely utilized and versatile method for the formation of C-N bonds. This reaction typically involves the reaction of an allylic substrate, such as an allylic acetate (B1210297) or carbonate, with an amine in the presence of a palladium catalyst. The mechanism proceeds through a π-allylpalladium intermediate, which is then attacked by the amine nucleophile. The regioselectivity of the nucleophilic attack can often be controlled by the choice of ligands on the palladium catalyst. This methodology provides a powerful tool for the synthesis of a wide range of allylic amines with high efficiency and selectivity.

Molybdenum-Catalyzed Regioselective Amination Techniques for Allylic Amines

Molybdenum-based catalysts have emerged as a cost-effective and environmentally friendly alternative to traditional noble metal catalysts for allylic amination. Molybdenum-catalyzed reactions have demonstrated high regioselectivity in the amination of allylic carbonates, favoring the formation of branched or linear products depending on the ligand and reaction conditions. These methods are applicable to a broad range of amines and allylic substrates, offering a versatile approach to the synthesis of allylic amines.

Iridium-Catalyzed Branched Allylic Amination Processes

Iridium catalysts have shown exceptional performance in promoting the branched-selective allylic amination of allylic esters. The use of specific iridium complexes allows for the highly regioselective and enantioselective synthesis of chiral branched allylic amines. These reactions are often tolerant of a wide variety of functional groups and can be performed under mild conditions. The ability to control the stereochemistry at the newly formed C-N bond makes iridium catalysis a particularly valuable tool in asymmetric synthesis.

Hydrative Amination of Alkynes towards α-Amino Acid Derivatives

A novel approach to the synthesis of amine-containing structures involves the hydrative amination of alkynes. This method allows for the direct preparation of α-amino acid derivatives from activated alkynes under mild, metal-free conditions. The reaction proceeds through a sulfonium (B1226848) nih.govenamine.net-sigmatropic rearrangement. While this method does not directly produce allylethylamine, it represents a significant advancement in C-N bond formation and highlights the potential for developing new synthetic strategies for amine derivatives from readily available starting materials.

| Catalytic System | Typical Substrates | Key Features |

| Palladium | Allylic acetates, carbonates | Forms π-allylpalladium intermediate, versatile |

| Molybdenum | Allylic carbonates | Cost-effective, high regioselectivity |

| Iridium | Allylic esters | High branched selectivity, enantioselective |

| Metal-Free (Hydrative Amination) | Activated alkynes | Forms α-amino acid derivatives, mild conditions |

Derivatization Strategies of Allylethylamine: Pathways to Advanced Chemical Structures

The dual functionality of allylethylamine, possessing both a nucleophilic secondary amine and a reactive allyl group, makes it an excellent scaffold for the synthesis of more complex and advanced chemical structures.

A primary derivatization strategy involves the reaction of the secondary amine with various electrophiles. For instance, acylation with acyl chlorides or acid anhydrides readily converts allylethylamine into the corresponding N-allyl-N-ethylamides. nih.govmdma.chwikipedia.org This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. wikipedia.org The resulting amides are important functional groups in their own right and can serve as intermediates for further transformations.

The allyl group of allylethylamine is susceptible to a variety of addition reactions . For example, hydroamination reactions can introduce another amine functionality across the double bond. Furthermore, the double bond can participate in cycloaddition reactions , which are powerful methods for the construction of cyclic systems. africaresearchconnects.com For instance, [3+2] cycloaddition reactions with nitrones or nitrile oxides can lead to the formation of five-membered nitrogen-containing heterocycles. nih.govnih.gov Such reactions are of great interest for the synthesis of druglike molecules and natural product analogs. The reactivity of the N-allyl imide double bond is often favored in these cycloadditions. nih.gov

The combination of the amine and allyl functionalities allows for intramolecular reactions to form nitrogen-containing heterocycles. For example, intramolecular cyclization of N-allyl propiolamides, which can be synthesized from allylethylamine, provides a facile route to highly substituted γ-lactams. nih.gov Similarly, intramolecular carbocyclization reactions of allylpropargyl amines, also accessible from allylethylamine, can be catalyzed by transition metals like titanium to produce substituted pyrrolidines . whiterose.ac.uk The synthesis of six-membered rings, such as piperidines , can also be achieved through various cyclization strategies involving allylic amine precursors. nih.govnih.gov These heterocyclic structures are prevalent in a vast array of biologically active compounds and pharmaceuticals. whiterose.ac.uknih.gov

| Derivatization Strategy | Reagents/Conditions | Resulting Structures |

| Acylation | Acyl chlorides, Acid anhydrides | N-allyl-N-ethylamides |

| Cycloaddition | Nitrones, Nitrile oxides | Five-membered heterocycles |

| Intramolecular Cyclization | Transition metal catalysts | Pyrrolidines, Piperidines, Lactams |

Formation of Bisallyl Aminoborane (B14716983) Intermediates in Azaborine Synthesis

A significant application of allylethylamine is in the synthesis of azaborines, a class of boron- and nitrogen-containing heterocycles that are isoelectronic with benzene (B151609). A key step in a mild and efficient route to 1,2-azaborines involves the formation of a bisallyl aminoborane intermediate.

The synthesis commences with the in situ generation of allylboron dichloride from the transmetallation of allyltributyltin with boron trichloride (B1173362) (BCl₃). Subsequently, condensation of this species with allylethylamine yields the crucial bisallyl aminoborane intermediate. This intermediate can then undergo further reaction, for instance, with phenyllithium (B1222949) (PhLi) to displace the chloride from the boron atom and form a B-phenyl aminoborane in good yield.

This substituted aminoborane is then subjected to ring-closing metathesis, often employing Grubbs' first-generation catalyst. This step forges the heterocyclic ring, producing a 1,2-azaborine (B1258123) precursor which contains an olefinic bond within the newly formed ring. The synthesis is completed by the oxidation of this precursor, for example, using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), to afford the aromatic 1,2-azaborine. wikipedia.org This methodology highlights the utility of allylethylamine in constructing complex, aromatic heterocyclic systems through the strategic formation of key intermediates.

Table 1: Key Steps in Azaborine Synthesis via Bisallyl Aminoborane Intermediate

| Step | Reactants | Key Intermediate/Product | Catalyst/Reagent |

| 1 | Allyltributyltin, BCl₃ | Allylboron dichloride | - |

| 2 | Allylboron dichloride, Allylethylamine | Bisallyl aminoborane | - |

| 3 | Bisallyl aminoborane, PhLi | B-Ph aminoborane | - |

| 4 | B-Ph aminoborane | 1,2-Azaborine precursor | Grubbs' first-gen catalyst |

| 5 | 1,2-Azaborine precursor | 1,2-Azaborine | DDQ |

Incorporation into Polymerizable Monomers and Metallorganic Systems

The dual functionality of allylethylamine, comprising a polymerizable allyl group and a coordinating amine group, makes it a valuable component in the synthesis of functional monomers and metallorganic complexes.

Polymerizable Monomers: Allyl monomers, in general, are known to polymerize, although often yielding oligomers or low molecular weight polymers. wikipedia.org The presence of the amine group in allylethylamine allows for its incorporation into polymer chains, introducing functionality that can be used for further modification or to influence the polymer's properties. For instance, the nucleophilic amine can participate in various reactions to create more complex monomers prior to polymerization.

Metallorganic Systems: The nitrogen atom of allylethylamine can act as a ligand, coordinating to metal centers to form metallorganic complexes. The allyl group can also participate in coordination to a metal, binding in either a monohapto (η¹) or trihapto (η³) fashion. This coordination chemistry is exemplified by the formation of copper(I) π,σ-complexes with N-allyl-substituted Schiff's bases, which can be prepared from the condensation of allylamine (B125299) with an appropriate aldehyde. filinchuk.com In these complexes, both the nitrogen of the imine and the C=C double bond of the allyl group can interact with the metal center. filinchuk.com This ability to chelate to a metal ion through two different points of attachment makes allylethylamine and its derivatives attractive ligands in the design of novel metallorganic systems and catalysts.

Table 2: Functional Roles of Allylethylamine in Monomers and Complexes

| Area | Role of Allylethylamine | Key Functional Groups Involved | Potential Applications |

| Polymer Chemistry | Functional Monomer | Allyl group (for polymerization), Amine group (for functionalization) | Synthesis of functional polymers and resins |

| Metallorganic Chemistry | Ligand | Amine group (coordination), Allyl group (π-coordination) | Catalysis, materials science |

Synthesis of N-Substituted Nucleoside Analogs Utilizing Allylethylamine Derivatives

Allylamine derivatives are utilized in the synthesis of modified nucleosides, which are crucial in the development of antiviral and anticancer therapeutics. One important class of these modified molecules is the aminoallyl nucleosides.

Aminoallyl nucleosides are characterized by the presence of an allylamine moiety attached to the nucleobase, typically at the C5 position of pyrimidines like uracil (B121893) or cytosine. wikipedia.org The synthesis of these analogs can be achieved through a Heck coupling reaction, where a halogenated nucleoside (e.g., 5-iodouridine) is reacted with allylamine in the presence of a palladium catalyst. wikipedia.org This reaction results in the formation of a carbon-carbon bond between the nucleobase and the allylamine, yielding the 5-(3-aminoallyl)-nucleoside. wikipedia.org

The primary aliphatic amine of the incorporated aminoallyl group is more reactive than the aromatic amine groups of the nucleobases themselves. wikipedia.org This enhanced reactivity allows for the selective post-synthetic modification of the nucleoside, for example, by attaching fluorescent dyes or other reporter molecules through reaction with N-Hydroxysuccinimide (NHS) esters. wikipedia.org This strategy is widely employed in the preparation of labeled nucleic acids for microarray analysis and other molecular biology applications. wikipedia.org While this example uses allylamine, the principles can be extended to derivatives like allylethylamine to introduce different functionalities. The use of allylamine in a reductive amination-annulation process has also been shown to be effective in the synthesis of imino-C-nucleoside analogues. nih.gov

Table 3: Synthesis of Aminoallyl Nucleosides

| Step | Starting Material | Reagent | Product | Key Reaction |

| 1 | Halogenated Nucleoside (e.g., 5-iodouridine) | Allylamine | 5-(3-aminoallyl)-nucleoside | Heck Coupling |

| 2 | 5-(3-aminoallyl)-nucleoside | NHS-ester dye | Fluorescently labeled nucleoside | Amine acylation |

N-Methylalkylation and Related Amine Transformations in Secondary Amine Synthesis

The secondary amine functionality of allylethylamine allows it to undergo further N-alkylation reactions to produce tertiary amines. The synthesis of secondary and tertiary amines is a fundamental transformation in organic chemistry, with numerous established methodologies.

N-alkylation of a secondary amine like allylethylamine can be achieved by reaction with an alkylating agent, such as an alkyl halide. For instance, the N-methylalkylation of allylethylamine would involve its reaction with a methylating agent, like methyl iodide, to yield N-allyl-N-ethyl-N-methylamine, a tertiary amine. Such reactions are typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct.

However, the direct alkylation of amines can sometimes be challenging to control, as the product amine can be more nucleophilic than the starting amine, leading to overalkylation and the formation of quaternary ammonium salts. More controlled and selective methods for N-alkylation have been developed, including reductive amination. In this approach, allylethylamine could react with an aldehyde or ketone to form an enamine or iminium ion, which is then reduced in situ to the corresponding tertiary amine. For example, reaction with formaldehyde (B43269) followed by reduction would also yield N-allyl-N-ethyl-N-methylamine. These transformations are crucial for building more complex molecular architectures based on the allylethylamine scaffold.

Table 4: N-Alkylation of Allylethylamine

| Reaction Type | Reactants | Product |

| Direct Alkylation | Allylethylamine, Methyl Iodide, Base | N-allyl-N-ethyl-N-methylamine |

| Reductive Amination | Allylethylamine, Formaldehyde, Reducing Agent | N-allyl-N-ethyl-N-methylamine |

Mechanistic Investigations of Allylethylamine Involved Reactions

Fundamental Principles of Amine-Mediated Reaction Mechanisms

Amines are fundamental organic compounds characterized by a nitrogen atom with a lone pair of electrons. This electron pair is the source of their reactivity, allowing them to function as both bases and nucleophiles. chemguide.co.uk The basicity of amines refers to their ability to accept a proton (H+), a reaction in which they act as Brønsted-Lowry bases. studysmarter.co.uk The availability of the nitrogen's lone pair dictates the amine's strength as a base; greater electron density concentrated around the nitrogen atom results in a stronger base. studysmarter.co.uk

When an amine forms a bond with an electrophilic atom other than a proton, it is said to be acting as a nucleophile. masterorganicchemistry.com The nucleophilicity of an amine is its ability to donate its electron pair to an electron-deficient center. fiveable.me Generally, factors that increase basicity also increase nucleophilicity. masterorganicchemistry.com However, nucleophilicity is significantly more sensitive to steric effects. masterorganicchemistry.com Bulky substituents on or near the nitrogen atom can hinder its approach to an electrophilic center, reducing its effectiveness as a nucleophile even if it is a strong base. masterorganicchemistry.com

In amine-mediated catalysis, these dual properties are exploited. Reactions can proceed through several mechanistic pathways:

Nucleophilic Catalysis : The amine attacks an electrophile (e.g., an acyl group) to form a reactive intermediate, such as an acylammonium salt. acs.org This intermediate is more susceptible to attack by a second nucleophile than the original electrophile was.

General-Base Catalysis : The amine acts as a base, removing a proton from another molecule in the rate-determining step, thereby increasing that molecule's nucleophilicity. acs.org

Specific-Base Catalysis : The amine acts as a base to deprotonate a reactant in a pre-equilibrium step, forming a more potent nucleophile (e.g., an alkoxide from an alcohol) that then participates in the main reaction. acs.org

Amine-Assisted Mechanisms : In some reactions, such as the reaction of CO2 with amines, a second amine molecule can act as a Brønsted base to facilitate proton transfer in a concerted, six-membered mechanism, avoiding high-energy intermediates. acs.orgresearchgate.net

The specific pathway followed often depends on the structure of the amine, the nature of the reactants, and the reaction conditions. acs.org

Elucidation of Specific Reaction Pathways Involving Allylethylamine and its Analogs

The synthesis of 1,2-azaborines, which are boron-nitrogen isosteres of benzene (B151609), can be achieved using a ring-closing metathesis (RCM) strategy where allylethylamine is a key building block. nih.govslideplayer.com This method represents a significant advancement over previous synthetic routes that required extreme temperatures for dehydrogenation or desulfurization. nih.gov

The general mechanism proceeds as follows:

Precursor Synthesis : The first step is the condensation of allylethylamine with an allylboron species, such as allylboron dichloride, which can be generated in situ. nih.gov This reaction forms a bisallyl aminoborane (B14716983), a diene precursor necessary for the RCM reaction. nih.gov Protecting groups, like tert-butyldimethylsilyl (TBS), can be incorporated on the nitrogen atom to create versatile azaborine precursors. nih.gov

Ring-Closing Metathesis (RCM) : The bisallyl aminoborane undergoes an intramolecular olefin metathesis reaction catalyzed by a transition metal complex. wikipedia.org This step involves the formation of a metallacyclobutane intermediate. wikipedia.org The reaction closes the ring by forming a new carbon-carbon double bond and releases volatile ethylene (B1197577) as a byproduct. wikipedia.org The choice of catalyst is crucial for the efficiency of the reaction. d-nb.info

Aromatization : The resulting 1,2-dihydro-1,2-azaborine (B1254627) is then aromatized to the final 1,2-azaborine (B1258123) heterocycle. This is typically achieved through dehydrogenation, often using a palladium on carbon (Pd/C) catalyst at elevated temperatures. google.comnih.gov

This RCM/oxidation protocol provides a mild and efficient pathway to monocyclic 1,2-azaborines and their derivatives. nih.gov

| Catalyst | Description | Application Reference |

| Grubbs' First Generation Catalyst | A ruthenium-based catalyst often used in olefin metathesis. | Used in an RCM reaction to produce a protected BN-indole precursor. google.com |

| Schrock's Molybdenum (Mo) Catalyst | A highly active molybdenum-based RCM catalyst. | Found to give high yields in the RCM step for forming a BN-indole bicyclic precursor. nih.govnih.gov |

| Hoveyda–Grubbs 2nd Generation Catalyst | A ruthenium catalyst with an N-heterocyclic carbene (NHC) ligand, known for high efficiency. | Generally improves yields in RCM of diallylamine (B93489) substrates. d-nb.info |

The functionalization of allylic amines, including allylethylamine, is a pivotal transformation in organic synthesis. Palladium-catalyzed allylic amination is a prominent method for this purpose, allowing the direct use of allylic alcohols and amines as substrates under mild conditions. rsc.org

The generally accepted mechanism for palladium-catalyzed allylic amination involves the following key steps:

Oxidative Addition : A Pd(0) catalyst coordinates to the double bond of an allylic substrate (e.g., an allylic acetate). This is followed by oxidative addition, where the Pd(0) inserts into the carbon-leaving group bond to form a cationic (η³-allyl)palladium(II) complex. researchgate.net

Nucleophilic Attack : The amine nucleophile (e.g., allylethylamine) attacks the (η³-allyl)palladium(II) intermediate. This attack typically occurs on one of the terminal carbons of the allyl system. researchgate.netnih.gov

Reductive Elimination : Following the nucleophilic attack, reductive elimination occurs, forming the new carbon-nitrogen bond of the allylic amine product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. nih.gov

The regioselectivity of the nucleophilic attack (i.e., whether the product is linear or branched) can be influenced by the nature of the amine, the ligands on the palladium catalyst, and the solvent. researchgate.netnih.gov For instance, using NH aziridines as nucleophiles can favor the formation of branched products, which are typically kinetic products, whereas other secondary amines may lead to the thermodynamically more stable linear products via a palladium-catalyzed isomerization. researchgate.netnih.gov

Recent advances have also explored Z-selective allylic functionalization using thianthrenium salts. nih.govchemrxiv.org This mechanism proceeds through a rate- and stereodetermining allylic deprotonation of an alkenylthianthrenium species to form a Z-configured allylic ylide. nih.govchemrxiv.org This ylide is then protonated to generate a Z-allylic thianthrenium electrophile, which undergoes regioselective substitution by the amine nucleophile to yield the final Z-allylic amine product. nih.govchemrxiv.org

While not involving allylethylamine directly, the reaction mechanisms of its structural analogs, particularly allyl-sulfur compounds like allicin (B1665233) from garlic, provide critical insights into the biological activity of the allyl group. Allicin and related diallyl polysulfanes are known to be highly reactive toward thiol groups, which is central to their biological effects. mdpi.commdpi.com

The primary mechanism is a thiol-disulfide exchange reaction , leading to the S-thioallylation of biological thiols. mdpi.comresearchgate.net This process involves:

Nucleophilic Attack : The sulfur atom of a thiol group (-SH), typically from a cysteine residue in a protein or from a low-molecular-weight thiol like glutathione (B108866) (GSH), attacks the disulfide bond of the allyl-sulfur compound (e.g., allicin). patsnap.comnih.gov

Formation of a Mixed Disulfide : This attack results in the formation of a mixed disulfide, where the allylthio moiety (-S-allyl) becomes covalently bonded to the sulfur of the biological thiol. nih.gov This modification is termed S-thioallylation. mdpi.com

Release of a Leaving Group : The remainder of the original allyl-sulfur compound is released as a leaving group (e.g., allyl sulfenic acid in the case of allicin). mdpi.com

This S-thioallylation can have significant biological consequences. The modification of cysteine residues can lead to the inactivation of critical enzymes, such as those involved in glycolysis or redox regulation. mdpi.comnih.gov The reaction with glutathione depletes the cell's primary redox buffer, inducing thiol stress. mdpi.comnih.gov The S-allylmercaptoglutathione formed can be recycled back to GSH by glutathione reductase, but this consumes cellular reducing equivalents (NADPH). mdpi.com This widespread modification of proteins and depletion of thiol pools is a key mode of action for the antimicrobial and cytotoxic effects of these allyl compounds. mdpi.comresearchgate.net

| Allyl Compound | Biological Thiol Target | Mechanistic Outcome | Consequence |

| Allicin (Diallyl thiosulfinate) | Protein Cysteine Residues | S-thioallylation | Enzyme inhibition, disruption of protein function. mdpi.comnih.gov |

| Allicin | Glutathione (GSH) | S-thioallylation | Formation of S-allylmercaptoglutathione (GSSA), depletion of the cellular redox buffer. researchgate.netnih.gov |

| Diallyl Polysulfanes (DAS) | Low Molecular Weight (LMW) Thiols (e.g., GSH, Bacillithiol) | S-thioallylation | Rapid depletion of the reduced thiol pool, causing oxidative and disulfide stress. mdpi.com |

Applications and Advanced Research Directions

Role of Allylethylamine Derivatives in Heterocyclic Chemistry and Boron-Nitrogen Isosterism

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings, are fundamental to medicinal chemistry, natural products, and materials science. thieme-connect.comd-nb.info A particularly innovative area within this field is the synthesis of heterocycles that feature boron-nitrogen (B-N) bonds as isosteres for carbon-carbon (C-C) bonds. This concept, known as BN/CC isosterism, allows for the creation of novel aromatic systems with unique electronic and physical properties. nih.gov

Allylamine (B125299) and its derivatives, such as allylethylamine, have emerged as essential building blocks in the synthesis of a specific class of these compounds known as 1,2-azaborines, which are direct B-N analogues of benzene (B151609). nih.govuni-kiel.de Modern synthetic strategies utilize allylamines as key precursors. One state-of-the-art method involves the reaction of an allylamine with a boron source, followed by ring-closing metathesis and a dehydrogenative aromatization step to form the final 1,2-azaborine (B1258123) ring. escholarship.orgchemrxiv.org Another advanced, protecting-group-free synthesis also commences from allylamine to produce the parent 1,2-azaborine, demonstrating the foundational role of this simple amine. nih.gov These methods highlight how the allylamine scaffold provides the necessary nitrogen atom and the allyl group participates in cyclization to construct the core heterocyclic framework. Research has also shown that allylamine derivatives can be used to synthesize other nitrogen heterocycles, including substituted pyrimidinones (B12756618) and pyrrolizinones. thieme-connect.com Furthermore, palladium-catalyzed reactions like the intermolecular carboamination of allylamines can produce vicinal diamines, which are versatile intermediates for the synthesis of various other heterocyclic structures. rsc.org

Contributions to Polymer Science and Advanced Materials Development

The unique chemical structure of allylethylamine, featuring both a reactive amine and a polymerizable allyl group, makes it a valuable component in polymer science.

As Monomeric Units for Polymerizable Systems

A monomer is a molecule that can react together with other monomer molecules to form a larger polymer chain. sigmaaldrich.com Allylethylamine can be incorporated as a monomeric unit into polymer chains to modify the properties of the final material. For instance, it has been cited as a modifying monomer in the production of vinyl alcohol polymers and graft copolymers. epo.orgepo.org Its inclusion can introduce amine functionality along the polymer backbone, which can alter properties such as adhesion, dye-receptivity, and solubility, or provide sites for further post-polymerization modifications.

Function as Chain Transfer Agents in Radical Polymerization Processes

Utilization in the Synthesis of Triamine-Functionalized Crosslinkers and Network Formation

Crosslinkers are molecules that can form chemical bonds between polymer chains to create a three-dimensional network structure, a key feature of thermosetting plastics and hydrogels. Polyamines, which are compounds containing multiple amine groups, are often used for this purpose. numberanalytics.comweizmann.ac.ilbiorxiv.org While a direct synthesis of a triamine from allylethylamine is not commonly cited, its structure provides a clear pathway for conversion into such a crosslinker through established chemical reactions.

A plausible multi-step synthesis could involve the functionalization of both the amine and allyl groups. For example, the allyl group can be converted into an amino group through reactions such as palladium-catalyzed intermolecular carboamination, which is known to produce diamines from allylamine precursors. rsc.org Further modification of the molecule could then introduce a third amine. General methods for synthesizing polyamines often involve sequential alkylation or acylation steps. mdpi.com By transforming allylethylamine into a molecule with three reactive amine functionalities, it can serve as a trifunctional crosslinking agent, reacting with materials like epoxides or acrylates to form robust polymer networks.

Exploration in Organocatalysis and Chiral Ligand Design

Organocatalysis utilizes small organic molecules to catalyze chemical reactions, often with high stereoselectivity. Chiral amines and their derivatives are a cornerstone of this field, acting as catalysts themselves or as ligands that coordinate with metal catalysts to create a chiral environment for a reaction. mdpi.com

Design and Synthesis of Chiral Organocatalysts Incorporating Amine Moieties

Allylethylamine, while achiral itself, is a valuable and versatile precursor for the synthesis of complex chiral amines used in catalysis. chemrxiv.orgiitk.ac.in The presence of both a primary amine and a reactive allyl group allows for targeted asymmetric functionalization.

Several advanced catalytic methods can be used to convert allylamine derivatives into chiral products.

Asymmetric Hydroamination: Rhodium-based catalysts with chiral ligands can facilitate the addition of an amine across the double bond of an allylamine, creating chiral 1,2-diamines with high enantioselectivity. nih.gov

Asymmetric Allylic C-H Amination: Copper-catalyzed reactions can directly functionalize the allylic C-H bond of simple alkenes, providing a direct route to chiral N-aryl allylamines. rsc.org This approach avoids the need for pre-functionalized substrates. google.com

Asymmetric Hydroboration: Rhodium-catalyzed hydroboration of allylamine derivatives can produce chiral γ-borylated amines, which are versatile intermediates in organic synthesis. unl.edu

These strategies demonstrate how the simple and readily available structure of allylethylamine can be elaborated into sophisticated, high-value chiral molecules. These resulting chiral amines can then be employed as organocatalysts or as ligands for metal catalysts, enabling the synthesis of other enantiomerically pure compounds for pharmaceuticals and other applications. acs.orgresearchgate.netnih.govrsc.orgnih.gov

Asymmetric Transformations and Enantioselective Catalysis

Asymmetric transformations are crucial in modern chemistry, particularly in the pharmaceutical industry, where the three-dimensional structure of a molecule can determine its efficacy and safety. Enantioselective catalysis is the process of using a chiral catalyst to favor the formation of one enantiomer (a non-superimposable mirror image of a molecule) over the other. While the use of chiral amines in organocatalysis is a well-established field, specific research detailing the direct application of allylethylamine in these transformations is not extensively documented in publicly available research.

The core principle of using chiral amines in enantioselective catalysis often involves their ability to form transient chiral species, such as enamines or iminium ions, which then guide the stereochemical outcome of a reaction. These transformations can lead to the synthesis of valuable chiral building blocks. For instance, the development of chiral ligands for transition metal catalysts often starts from readily available chiral molecules, including amines. These ligands play a pivotal role in a wide array of asymmetric reactions, such as hydrogenations, allylic alkylations, and hydroformylations.

However, a direct and detailed account of allylethylamine serving as the primary chiral catalyst or as a direct precursor to a widely used organocatalyst in published research is limited. The scientific literature is rich with examples of other chiral amines, such as proline and its derivatives, which have been successfully employed in a multitude of enantioselective reactions.

Allylethylamine as a Potential Scaffold for Transition Metal Catalysis Ligands

The design and synthesis of new ligands are at the heart of advancements in transition metal catalysis. A ligand coordinates to a central metal atom, and its structure significantly influences the catalyst's activity, selectivity, and stability. Chiral ligands are essential for enantioselective catalysis, creating a chiral environment around the metal center that directs the approach of the substrate, leading to the preferential formation of one enantiomer.

Allylethylamine possesses structural features—an amine group for coordination and an allyl group for potential functionalization—that theoretically make it a candidate for a ligand scaffold. The amine can act as a binding site to the metal, while the allyl group could be modified to introduce other coordinating groups or steric bulk, thereby tuning the ligand's electronic and steric properties.

Despite this potential, a thorough review of the scientific literature does not reveal significant research focused on the development of transition metal catalysis ligands derived directly from an allylethylamine scaffold. The field is dominated by other well-established ligand scaffolds, such as those based on BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), Salen (N,N'-bis(salicylidene)ethylenediamine), and various chiral phosphines and N-heterocyclic carbenes (NHCs). These existing ligand families have been extensively studied and have demonstrated high efficacy in a broad range of catalytic applications.

While the fundamental principles of ligand design suggest that allylethylamine could serve as a starting point for new chiral ligands, the current body of published research has not yet explored this avenue in depth. The development of a new class of ligands is a complex process that involves not only the synthesis of the ligand but also extensive testing and optimization for specific catalytic reactions. At present, the scientific community's focus appears to be on refining existing ligand systems and exploring other novel scaffolds.

Computational and Theoretical Chemistry Studies of Allylethylamine Systems

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental for determining the electronic structure and energetics of molecules. nih.govarxiv.orgpsiquantum.com These methods, including both ab initio and semi-empirical approaches, are used to calculate properties like molecular orbital energies, electron density distribution, and the energies of different conformations. nih.govmdpi.com For instance, studies on other molecules demonstrate how these calculations can elucidate electronic state energies, transition dipole moments, and other spectroscopic properties. nih.gov However, no specific studies applying these quantum chemical calculations to determine the detailed electronic structure and energetics of allylethylamine could be identified.

Molecular Dynamics Simulations in Complex Chemical and Material Systems

Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. ebsco.comwikipedia.orgnih.gov These simulations provide insights into the dynamic behavior of systems, such as conformational changes, interactions with solvents, and the processes of aggregation. whiterose.ac.ukdiva-portal.org MD is a standard tool for investigating biomolecules and materials, allowing researchers to visualize molecular motion and understand complex processes at a microscopic level. ebsco.comnih.gov Despite the power of MD, there is no specific literature available detailing molecular dynamics simulations performed on systems where allylethylamine is the primary component of interest.

Density Functional Theory (DFT) and Quantum Mechanics (QM) Methodologies for Reaction Mechanism Prediction and Stereoselectivity

Density Functional Theory (DFT) and other Quantum Mechanics (QM) methods are workhorse tools for investigating reaction mechanisms, offering a balance between computational cost and accuracy. numberanalytics.comidosr.orgfrontiersin.org They are frequently used to map potential energy surfaces, identify intermediates, and calculate the energy barriers of transition states. numberanalytics.commdpi.com

Analysis of Transition States and Intermediate Species

The analysis of transition states and intermediates is crucial for understanding the pathway of a chemical reaction. numberanalytics.comsolubilityofthings.comnih.gov Computational methods like DFT are invaluable for locating and characterizing these transient species, which are often difficult to observe experimentally. numberanalytics.comims.ac.jp The United Reaction Valley Approach (URVA) is one such method that provides a detailed analysis of the reaction mechanism by partitioning the reaction path into distinct phases. nih.govsmu.edu While these methodologies are well-established for a wide range of reactions, no studies were found that specifically apply them to analyze transition states and intermediates in reactions involving allylethylamine.

Prediction of Stereochemical Outcomes in Asymmetric Reactions

Computational chemistry plays a vital role in predicting the stereoselectivity of asymmetric reactions. nih.govnih.govnd.edu By calculating the energies of the transition states leading to different stereoisomers, researchers can predict which product will be favored. nih.govnih.gov This predictive power is essential for designing stereoselective syntheses. numberanalytics.com Machine learning approaches are also emerging to predict enantioselectivity, though they require substantial data for training. cam.ac.uk The application of these predictive computational methods to asymmetric reactions of allylethylamine has not been reported in the reviewed literature.

Computational Approaches for Rational Catalyst and Ligand Design in Allylic Systems

Computational methods are increasingly used for the rational design of catalysts and ligands to improve reaction efficiency, selectivity, and scope. simonsfoundation.orgrsc.orgmit.educam.ac.uk By modeling the interactions between the catalyst, ligands, and substrates, chemists can design more effective catalytic systems for specific transformations, such as those involving allylic compounds. nih.govrsc.org This approach has been successful in various catalytic processes, including cross-coupling reactions. rsc.orgrsc.org However, there is no specific research detailing the computational design of catalysts or ligands tailored for reactions with allylethylamine.

Advanced Spectroscopic Characterization Methods for Allylethylamine and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Topology

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of organic molecules in solution. jchps.comresearchgate.netrsc.org It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. jchps.comweebly.com

For allylethylamine (N-ethylprop-2-en-1-amine), NMR analysis allows for the unambiguous assignment of each proton and carbon atom in the structure. The ¹H NMR spectrum would show distinct signals for the protons of the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃) and the allyl group (complex multiplets for the vinyl protons and a doublet for the allylic -CH₂-). The proton on the nitrogen atom (N-H) would typically appear as a broad singlet, which can exchange with deuterium (B1214612) oxide (D₂O). nd.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for Allylethylamine Predicted values are based on standard chemical shift ranges for similar functional groups.

| Atom Position (in C₃H₅NHC₂H₅) | Nucleus | Predicted Chemical Shift (δ) (ppm) | Multiplicity |

|---|---|---|---|

| -CH₂-CH₃ | ¹H | ~1.1 | Triplet (t) |

| -CH₂-CH₃ | ¹³C | ~15 | - |

| -CH₂-CH₃ | ¹H | ~2.6 | Quartet (q) |

| -CH₂-CH₃ | ¹³C | ~44 | - |

| NH | ¹H | ~0.9-1.5 (variable) | Broad Singlet (br s) |

| =CH-CH₂ -N | ¹H | ~3.2 | Doublet (d) |

| =CH-CH₂ -N | ¹³C | ~52 | - |

| CH₂ =CH- | ¹H | ~5.1-5.2 | Multiplet (m) |

| CH₂ =CH- | ¹³C | ~116 | - |

| CH₂=CH - | ¹H | ~5.8-5.9 | Multiplet (m) |

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis and Conversion Monitoring

Infrared (IR) spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a rapid and powerful tool for identifying functional groups within a molecule. mt.com The technique works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Each functional group has a characteristic set of vibrational frequencies, producing a unique "fingerprint" spectrum. spectroscopyonline.com

In allylethylamine, key functional groups give rise to distinct absorption bands:

N-H Bond: A moderate, somewhat broad absorption in the 3300-3500 cm⁻¹ region is characteristic of the N-H stretch in a secondary amine.

C=C Bond: The alkene double bond stretch appears as a weak to medium band around 1645 cm⁻¹.

=C-H Bonds: The sp² C-H bonds of the vinyl group show stretching absorptions just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹) and out-of-plane bending bands in the 910-990 cm⁻¹ range.

C-H Bonds: The sp³ C-H bonds of the ethyl and allylic methylene (B1212753) groups produce strong stretching absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

FT-IR is also highly effective for monitoring the progress of chemical reactions in real-time. thermofisher.compepolska.plrsc.org For instance, in a reaction involving the allylic double bond of allylethylamine, one could monitor the disappearance of the C=C and =C-H absorption bands to track the consumption of the starting material. thermofisher.com This capability to collect full spectra rapidly makes FT-IR an invaluable tool for studying reaction kinetics and mechanisms. spectroscopyonline.compepolska.pl

Table 2: Characteristic IR Absorption Bands for Allylethylamine

| Functional Group | Vibrational Mode | Characteristic Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Secondary Amine) | Stretch | 3300 - 3500 | Moderate, Broad |

| =C-H (Alkene) | Stretch | 3010 - 3100 | Medium |

| C-H (Alkane) | Stretch | 2850 - 2960 | Strong |

| C=C (Alkene) | Stretch | ~1645 | Medium to Weak |

| -CH₂- | Bend (Scissoring) | ~1465 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. vanderbilt.edu It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. chemguide.co.uklibretexts.org For allylethylamine (C₅H₁₁N), the nominal molecular weight is 85 atomic mass units. nih.gov High-resolution mass spectrometry can provide the exact mass, allowing for the determination of the molecular formula. vanderbilt.edu

When a molecule of allylethylamine is ionized in the mass spectrometer, it forms a molecular ion (M⁺˙) with an m/z of 85. This ion is often unstable and breaks apart into smaller, charged fragments. The fragmentation pattern is predictable and provides structural clues. chemguide.co.uklibretexts.org For aliphatic amines, a characteristic fragmentation is the alpha-cleavage, where a bond to the carbon adjacent to the nitrogen is broken.

Key expected fragments for allylethylamine include:

m/z 70: Loss of a methyl radical (•CH₃) from the ethyl group.

m/z 56: Loss of an ethyl radical (•CH₂CH₃) via alpha-cleavage. This is a common fragmentation pathway for N-ethyl amines. docbrown.info

m/z 44: Alpha-cleavage with loss of an allyl radical (•CH₂CH=CH₂).

m/z 41: Formation of the stable allyl cation ([C₃H₅]⁺), which is likely a prominent peak. nih.gov

m/z 30: A characteristic peak for primary and some secondary amines, corresponding to the [CH₂=NH₂]⁺ ion, formed through rearrangement and cleavage. docbrown.info

Table 3: Potential Fragmentation Peaks in the Mass Spectrum of Allylethylamine

| m/z Value | Proposed Fragment Ion | Formula of Lost Neutral |

|---|---|---|

| 85 | [C₅H₁₁N]⁺˙ (Molecular Ion) | - |

| 70 | [C₄H₈N]⁺ | •CH₃ |

| 56 | [C₃H₆N]⁺ | •C₂H₅ |

| 44 | [C₂H₆N]⁺ | •C₃H₅ |

| 41 | [C₃H₅]⁺ (Allyl cation) | •C₂H₆N |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Systems

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet (190-400 nm) and visible (400-800 nm) ranges, which corresponds to the energy required to promote electrons from a ground state to a higher energy orbital. azooptics.commsu.edu This technique is particularly sensitive to the presence of chromophores, which are typically functional groups with multiple bonds or lone pairs, especially when they form conjugated systems. libretexts.org

Allylethylamine lacks an extended conjugated system. Its structure contains an isolated carbon-carbon double bond and a nitrogen atom with a lone pair of electrons. The possible electronic transitions are:

n → σ* (non-bonding to sigma antibonding): The lone pair electrons on the nitrogen can be excited to an antibonding sigma orbital. This is a high-energy transition and typically occurs in the far-UV region, below 200 nm.

π → π* (pi to pi antibonding): The electrons in the C=C double bond can be excited to an antibonding pi orbital. For an isolated double bond, this transition also occurs at high energy, typically below 200 nm.

Because these transitions fall outside the standard UV-Vis range (200-800 nm), allylethylamine is expected to be essentially transparent and show no significant absorbance peaks. nist.gov This is in stark contrast to molecules with conjugated systems (alternating single and double bonds), where the energy gap between orbitals is smaller, shifting the absorbance to longer wavelengths (above 200 nm). The absence of a UV-Vis spectrum can therefore be a useful piece of information, indicating the lack of significant electronic conjugation in the molecule.

Specialized Spectroscopic Techniques in Materials Characterization

Beyond the standard suite of spectroscopic methods, specialized techniques are employed to characterize materials that incorporate allylamine (B125299) or other allylic units, particularly in the context of polymers and surface science.

Raman spectroscopy is a vibrational spectroscopy technique that, like IR, probes the vibrational modes of a molecule. dergipark.org.tr It is complementary to IR and particularly useful for analyzing symmetric, non-polar bonds (like C=C) and for measurements in aqueous solutions. In the context of materials, Raman has been used to study composites containing poly(allylamine), a polymer made from allylamine monomers, providing information on the structure and interaction between the polymer and other components like carbon nanotubes. researchgate.netrsc.org

Electron Energy-Loss Spectroscopy (EELS) is a technique often used in conjunction with transmission electron microscopy. It analyzes the energy lost by electrons as they pass through a thin sample. wikipedia.org This energy loss corresponds to various excitations in the material, including electronic transitions and vibrational modes (phonons). calstate.eduresearchgate.net While high-resolution EELS can provide vibrational information similar to IR and Raman, it is especially powerful for elemental mapping and analyzing the electronic structure of materials at a very high spatial resolution. wikipedia.org Studies on related compounds like methyl allyl ether have used EELS to characterize excited electronic states. researchgate.net The coupling of these techniques can provide a multi-faceted view of a material's chemical composition and structure.

While NMR, MS, and IR spectroscopy determine molecular structure, single-crystal X-ray Diffraction (XRD) provides the definitive, three-dimensional arrangement of atoms in the solid state. This technique involves passing X-rays through an ordered crystal and analyzing the resulting diffraction pattern to calculate precise bond lengths, bond angles, and intermolecular interactions. koreascience.kr

Although allylethylamine itself is a liquid at room temperature, its derivatives or co-crystals can be analyzed by XRD. For example, studies have successfully determined the crystal structures of various allylamine derivatives, confirming their molecular connectivity and revealing how they pack in a crystal lattice. beilstein-journals.orgnih.govmdpi.comacademie-sciences.fr A detailed study on adducts of allylamine with a series of alcohols demonstrated how hydrogen-bonding motifs dictate the crystal architecture. acs.org This level of detail is crucial for understanding structure-property relationships in solid-state materials, such as pharmaceuticals and functional polymers. The crystalline sponge method even allows for the structural determination of volatile liquids and gases by absorbing them into a porous host crystal for XRD analysis. rigaku.com

Table 4: Example Crystallographic Data for an Allylamine Analog (Allylamine–Methanol Adduct) Data from a published study on allylamine adducts. acs.org

| Parameter | Value |

|---|---|

| Formula | C₄H₁₁NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.0968(3) |

| b (Å) | 14.3980(7) |

| c (Å) | 6.7490(3) |

| β (°) | 108.828(2) |

| Volume (ų) | 560.67(5) |

Table of Mentioned Compounds

| Compound Name |

|---|

| Allylethylamine |

| Poly(allylamine) |

| Carbon nanotubes |

| Methyl allyl ether |

| Methanol |

Photoluminescence Spectroscopy in Optoelectronic Material Analysis

Photoluminescence (PL) spectroscopy is a non-destructive and powerful technique used to probe the electronic structure and carrier dynamics of semiconductor materials. researchgate.net It involves exciting a material with photons (photo-excitation), which causes it to jump to a higher electronic state. As the material relaxes back to a lower energy level, it emits photons, and the resulting light, or luminescence, is analyzed. researchgate.net This method is crucial in the development and characterization of optoelectronic materials, providing insights into properties like bandgap, defect states, and recombination mechanisms. researchgate.netnanoge.org

Surface Passivation and Enhanced Emission in Quantum Dots

Allylamine, a close analog of allylethylamine, has been effectively used to functionalize the surface of silicon quantum dots (Si QDs). rsc.org The amine groups can passivate surface defects, which are typically non-radiative recombination centers, leading to a significant enhancement in photoluminescence intensity. rsc.orgossila.com Studies on allylamine-functionalized Si QDs have shown that the PL properties are highly dependent on environmental factors such as pH. rsc.org At a lower pH (e.g., 3.5), the protonated amine groups offer effective passivation. However, at a higher pH (e.g., 7.4), unprotonated amine groups can introduce nitrogen-related surface defects that alter the emission characteristics. rsc.org

Time-resolved photoluminescence (TRPL) spectroscopy is instrumental in understanding the exciton (B1674681) dynamics of these functionalized quantum dots. For allylamine-capped Si QDs, temperature-dependent PL studies reveal that thermal quenching of luminescence occurs due to non-radiative relaxation pathways. rsc.org The activation energy for this thermal relaxation process has been calculated using the Arrhenius equation, providing quantitative insight into the stability of the material's light-emitting properties at different operating temperatures. rsc.org

Role in Perovskite Optoelectronics

In the field of perovskite solar cells (PSCs), managing defects at the surface and grain boundaries of the perovskite thin film is crucial for achieving high efficiency and stability. ossila.commdpi.com Amine-containing compounds, including analogs of allylethylamine like propylamine (B44156) hydroiodide (PAI) and other functionalized amines, are widely used as passivating agents. mdpi.comacs.org These molecules can heal surface trap states, such as under-coordinated lead or halide ions, thereby suppressing non-radiative recombination. ossila.comaip.org

Steady-state and time-resolved photoluminescence are primary tools for verifying the effectiveness of such passivation strategies. ossila.comaip.org An increase in the steady-state PL intensity and a longer carrier lifetime in TRPL measurements are direct indicators of reduced non-radiative recombination. mdpi.comnih.gov For instance, treating perovskite films with PAI has been shown to significantly increase PL intensity and prolong the carrier lifetime, which correlates with a notable improvement in solar cell efficiency and long-term stability. mdpi.com Similarly, treatment with functionalized amines like 4-methoxy-phenethylamine (MOBA) leads to more uniform and intense photoluminescence across the film, indicating a reduction in defect density. acs.org

The photoluminescence quantum yield (PLQY), defined as the ratio of photons emitted to photons absorbed, is a direct measure of a material's radiative efficiency. nanoge.org High PLQY values are strongly associated with low defect densities and are a key metric for high-performance optoelectronic materials. nanoge.orgrsc.org Passivation with amine-based compounds consistently leads to higher PLQY in perovskite films, pushing the performance of the resulting solar cells closer to their theoretical limit. acs.orgnih.gov

Future Research Perspectives and Emerging Trends

Integration of Artificial Intelligence and Machine Learning in Allylethylamine Research and Development

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study and application of allylethylamine. These computational tools offer the potential to significantly accelerate the discovery and optimization of chemical processes involving amines.

Accelerating Discovery and Optimization:

Machine learning algorithms can analyze vast datasets to predict the properties and reactivity of molecules like allylethylamine. thecalculatedchemist.com This predictive capability can streamline the design of new synthetic routes and the development of novel materials. For instance, ML models are being developed to predict the toxicity of amine chemistries, which can guide the synthesis of safer materials. nih.govresearchgate.net By identifying structure-function relationships, AI can help in the rapid screening of molecules for desired properties, reducing the time and cost of experimental work. nih.govresearchgate.net

In the context of synthesis, ML can optimize reaction conditions for processes like photoredox amination by exploring a large reaction space with multiple variables, including solvent choice, temperature, and reactant concentrations. chemrxiv.orgacs.org This leads to higher yields and more cost-effective production. chemrxiv.orgacs.org Bayesian optimization algorithms, a type of ML, have been successfully used to identify the optimal conditions for tertiary amine synthesis, demonstrating the power of these techniques. chemrxiv.orgacs.org

Future work in this area will likely involve the use of more advanced AI techniques, such as deep learning, to enhance the predictive accuracy for complex reactions like N-dealkylation. mdpi.com The integration of AI and ML is becoming an indispensable tool for modern chemistry research. thecalculatedchemist.com

Sustainable Synthesis Approaches and Green Chemistry Principles Applied to Allylethylamine Production

The chemical industry is increasingly focusing on sustainable and environmentally friendly manufacturing processes. thecalculatedchemist.comrsc.org For the production of amines like allylethylamine, this translates to the development of greener synthetic methods that minimize waste, use renewable resources, and avoid toxic reagents. rsc.orgacs.org

Greener Synthetic Routes:

Traditional methods for amine synthesis often involve the use of toxic alkyl halides. teknoscienze.com Modern research is focused on developing alternative, more sustainable routes. One promising approach is the direct reductive amination of carbonyl compounds or the amination of alcohols using heterogeneous catalysts. teknoscienze.comresearchgate.net These "one-pot" processes are more efficient and generate less waste. teknoscienze.comresearchgate.net For example, copper-based heterogeneous catalysts have shown high conversion and selectivity in the synthesis of secondary amines without the need for additives. researchgate.net

Another key aspect of green chemistry is the use of renewable feedstocks. rsc.org Research is exploring the synthesis of amines from bio-based resources, which offers a more sustainable alternative to petroleum-based starting materials. rsc.orgrsc.org The development of catalytic systems for the one-pot synthesis of N,N-alkylated fatty amines from fatty acids and esters is a significant step in this direction. rsc.org

The principles of green chemistry are also being applied to evaluate and improve existing synthesis methods. acs.org By analyzing factors like atom economy, energy efficiency, and the use of hazardous substances, chemists can identify areas for improvement and design more sustainable processes for the production of allylethylamine and other amines. rsc.orgacs.org Future trends in this area include the development of solventless extraction techniques and the use of less toxic solvents. mdpi.com

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science for Allylethylamine Applications

The unique chemical properties of allylethylamine, particularly the presence of both an allyl group and an amine group, make it a valuable building block in materials science. guidechem.comontosight.ai The intersection of organic chemistry and materials science is a fertile ground for innovation, leading to the development of new materials with tailored properties. libretexts.orgu-tokyo.ac.jp

Developing Novel Materials:

The allyl group in allylethylamine can participate in polymerization reactions, making it a useful monomer or cross-linking agent for the synthesis of polymers. ontosight.ai The amine group, on the other hand, can be functionalized to introduce specific properties or to interact with other materials. This dual functionality allows for the creation of a wide range of materials with diverse applications.

For example, allylethylamine and its derivatives are used in the synthesis of polymers for various applications, including as corrosion inhibitors. guidechem.com In the field of nanotechnology, the ability to manipulate materials at the nanoscale opens up new possibilities for creating advanced materials with unique optical, electronic, and chemical properties. bgsu.edu The principles of materials science, which focus on the relationship between a material's structure, processing, and properties, are crucial for designing and discovering new materials. libretexts.orgkumamoto-u.ac.jp

Interdisciplinary research in this area also involves the development of advanced characterization techniques to understand the structure and properties of these new materials. esrf.fr The collaboration between organic chemists, who synthesize new molecules like functionalized allylethylamines, and materials scientists, who design and characterize new materials, is essential for driving progress in this field. u-tokyo.ac.jpkumamoto-u.ac.jp Future research will likely focus on creating intelligent and functional polymers with adaptive and smart properties. lidsen.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.